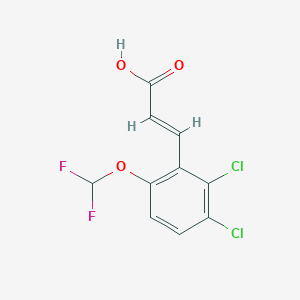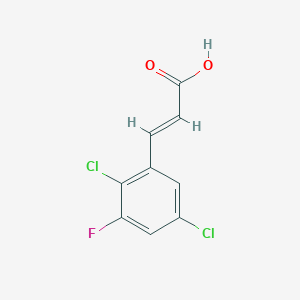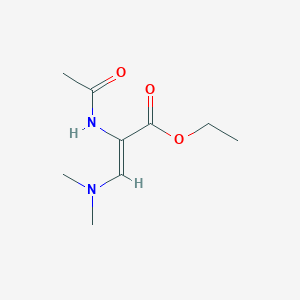
(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an acetamido group, a dimethylamino group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate typically involves the reaction of ethyl acrylate with acetamide and dimethylamine under specific conditions. One common method is the asymmetric hydrogenation of the corresponding methyl ester, methyl (Z)-2-acetamido-3-(dimethylamino)acrylate, using rhodium catalysts with available amidophosphite ligands . This reaction is characterized by high enantioselectivity and complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The acetamido and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of (Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The acetamido and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to modifications that affect their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (Z)-2-acetamido-3-(dimethylamino)acrylate: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group.
(Z)-methyl 2-acetamido-3-(3,4-dimethoxyphenyl)acrylate: This compound has a different substituent on the acrylate group.
Uniqueness
(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ethyl ester group differentiates it from similar compounds and influences its solubility and interaction with other molecules.
Propriétés
Formule moléculaire |
C9H16N2O3 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
ethyl (Z)-2-acetamido-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C9H16N2O3/c1-5-14-9(13)8(6-11(3)4)10-7(2)12/h6H,5H2,1-4H3,(H,10,12)/b8-6- |
Clé InChI |
XQCRHEUVOSVKAA-VURMDHGXSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/N(C)C)/NC(=O)C |
SMILES canonique |
CCOC(=O)C(=CN(C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,4-Dioxa-8-aza-spiro[4,5]dec-8-YL)-6,8-difluoro-quinoline-2-carboxylic acid butyl ester](/img/structure/B13727507.png)
![tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate](/img/structure/B13727510.png)
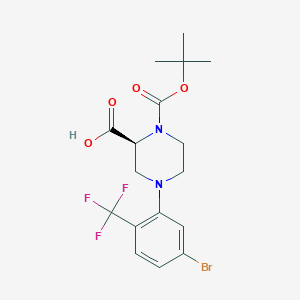
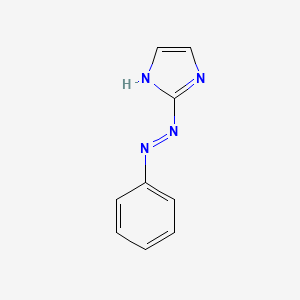


![3-[47-Amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25.22.3.212,42.033,37]tetrapentacontan-4-yl]propanoic acid](/img/structure/B13727542.png)
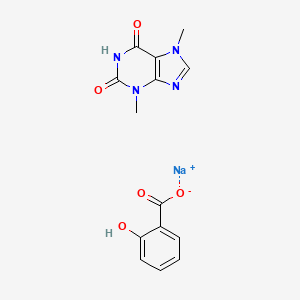
![endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B13727551.png)

